Sandalore
Description
Properties
IUPAC Name |
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMOTOXXHCHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CCC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65113-99-7 | |
| Record name | Sandalore | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65113-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sandalore | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANDALORE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base-Catalyzed Condensation Reaction
The condensation begins with a base-catalyzed reaction, typically using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). ACA and MEK react in a molar ratio of 1:3–1:10, with excess MEK acting as both reactant and solvent. Optimal conditions include:
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Temperature : 40–60°C
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Base concentration : 2–5 wt.% NaOH
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Reaction time : 8–12 hours
Under these conditions, the reaction produces a mixture dominated by ketol A (3-(2,2,3-trimethylcyclopent-3-en-1-yl)-4-hydroxy-2-butanone) and minor amounts of ketone 1 (3-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-butanone). For example, at 40°C with 3.5 wt.% NaOH, the product mixture contains 65–70% ketol A and 15–20% ketone 1 by gas chromatography (GC) yield.
Table 1: Effect of Base Concentration on Product Distribution
| NaOH Concentration (wt.%) | Ketol A Yield (%) | Ketone 1 Yield (%) |
|---|---|---|
| 2.0 | 68 | 12 |
| 3.5 | 72 | 18 |
| 5.0 | 65 | 20 |
| 10.0 | 45 | 25 |
Higher base concentrations (>5 wt.%) reduce ketol A yields due to competing dehydration and side reactions.
Catalyst Recycling and Process Scalability
Industrial processes emphasize catalyst reuse to improve cost efficiency. In a demonstrated protocol, the aqueous NaOH catalyst solution is recycled across three consecutive batches with minimal loss in activity:
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Initial batch : 72 g of 50% NaOH solution yields 74% ketol A.
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Second batch : Recycled catalyst + 3.5 g fresh NaOH yields 70% ketol A.
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Third batch : Recycled catalyst + 3.5 g fresh NaOH yields 68% ketol A.
This approach reduces waste and maintains consistent product quality.
Acid-Catalyzed Dehydration of Ketol Intermediates
The ketol-rich mixture undergoes dehydration to form α,β-unsaturated ketones, a critical step requiring precise acid catalysis to avoid undesired rearrangements.
Role of Organic Sulfonic Acids
Traditional acids like sulfuric or phosphoric acid promote side reactions, such as cyclopentene ring rearrangement, which diminish ketone 1 yields. p-Toluenesulfonic acid (p-TSA) emerges as the optimal catalyst due to its selective dehydration activity:
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Catalyst loading : 0.1–0.5 wt.% relative to ketol mixture
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Temperature : 50–85°C
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Pressure : 150–600 mm Hg (vacuum-assisted distillation)
Under vacuum, water and residual MEK are removed via distillation, shifting the equilibrium toward ketone formation. A representative dehydration at 85°C with 0.2 wt.% p-TSA achieves 89% ketone 1 purity in the distilled product.
Table 2: Dehydration Efficiency with p-TSA
| Temperature (°C) | Ketone 1 Purity (%) | Byproducts (%) |
|---|---|---|
| 50 | 82 | 15 |
| 70 | 87 | 10 |
| 85 | 89 | 8 |
Hydrogenation to 3-Campholenyl-2-Butanol
The final step involves catalytic hydrogenation of ketone 1 to this compound. While specific conditions are less detailed in patents, general protocols include:
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel
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Pressure : 1–5 bar H₂
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Solvent : Methanol or ethanol
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Temperature : 50–80°C
Hydrogenation selectively reduces the ketone group to a secondary alcohol, yielding this compound with >95% purity after distillation.
Process Optimization and Industrial Considerations
Solvent and Azeotroping Agents
MEK serves dual roles as a reactant and solvent, but its recovery is critical for cost-effectiveness. Vacuum distillation at 85°C recovers >90% of MEK for reuse. Hydrocarbons like toluene or heptane may be added as azeotroping agents to facilitate water removal during dehydration.
Isomerization Control
The cyclopentene moiety in ACA is prone to isomerization under acidic conditions. p-TSA minimizes this issue, ensuring ≥85% retention of the desired stereochemistry.
Comparative Analysis of One-Step vs. Two-Step Processes
Traditional one-step methods using KOH in methanol produce complex mixtures with ≤50% combined yield of ketol A and ketone 1. In contrast, the two-step approach (base condensation + acid dehydration) achieves:
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Total yield : 74–82% from ACA
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Ketone 1 selectivity : 85–90%
Chemical Reactions Analysis
3-Campholenyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hair Growth Stimulation
Clinical Studies
Sandalore has been shown to have significant effects on hair growth, particularly in treating conditions like telogen effluvium. A randomized, double-blind, placebo-controlled clinical trial involving 60 female participants demonstrated that a 1% this compound solution effectively reduced hair shedding and increased both hair volume and the percentage of anagen hair follicles over 24 weeks. The results indicated a notable improvement in hair growth parameters compared to the placebo group, with participants reporting higher satisfaction levels regarding their overall results .
Mechanism of Action
The mechanism behind this compound's efficacy lies in its activation of the olfactory receptor OR2AT4 present in human hair follicles. This activation prolongs the anagen phase of hair growth and suppresses apoptosis, which is crucial for maintaining healthy hair follicles . Furthermore, this compound has been shown to enhance intracellular signaling pathways that promote cell proliferation and reduce cellular senescence in keratinocytes, further supporting its role in hair growth .
Skin Health and Wound Healing
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial properties that could be beneficial for skin health. In vitro studies have demonstrated that this compound-treated skin culture supernatants exhibit antimicrobial activity, suggesting potential applications in wound healing and skin care formulations . The selective activation of olfactory receptors in human skin regulates various functions including pigmentation, barrier function, and wound healing processes .
Cell Proliferation and Senescence
this compound has been shown to enhance cell proliferation while reducing senescence in keratinocytes exposed to oxidative stress. This effect is mediated through the calcium/calmodulin-dependent protein kinase signaling pathway activated by OR2AT4. By improving cell viability and promoting autophagy, this compound could play a role in skin rejuvenation therapies .
Cosmetic Applications
Formulation in Cosmetic Products
this compound is increasingly being incorporated into cosmetic products due to its multifunctional benefits. Its pleasant scent combined with therapeutic properties makes it an attractive ingredient for formulations aimed at enhancing skin and hair health. The regulatory framework surrounding cosmetic products ensures that ingredients like this compound are thoroughly investigated for safety and efficacy before market introduction .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-Campholenyl-2-butanol involves its interaction with the olfactory receptor OR2AT4. By binding to this receptor, the compound activates signaling pathways that lead to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 in the outer root sheath of hair follicles . This results in prolonged hair growth and reduced hair follicle regression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brahmanol
- Structural Differences: Brahmanol shares a campholenic skeleton with Sandalore but lacks the C(4) methylene group present in Firsantol. This subtle difference reduces steric hindrance, resulting in lower stereoselectivity during biocatalytic synthesis compared to this compound .
- Biological Activity: Both compounds activate OR2AT4, but Brahmanol has a higher EC₅₀ (392 μM vs. This compound’s 265 μM) for intracellular Ca²⁺ mobilization .
Firsantol
- Structural Differences: Firsantol contains an additional methylene group at the C(4) position compared to Brahmanol, increasing steric hindrance and enhancing enzyme stereoselectivity during synthesis .
- Functional Contrast : While Firsantol’s olfactory properties are well-documented, its biological interactions with ORs or signaling pathways remain unexplored in the literature.
Ebanol
- Structural Differences: Ebanol’s precursor includes a CVC unsaturation absent in this compound’s precursor, which improves biocatalytic reduction efficiency (higher stereoselectivity) .
Comparison with Functionally Similar Compounds
Lyral
- Functional Overlap : Like this compound, Lyral modulates cellular barriers (e.g., endothelial/epithelial resistance) in a concentration-dependent manner. However, Lyral reduces Var32 resistance at lower concentrations (≥10 μM) compared to this compound (≥100 μM) .

- Mechanistic Divergence : Lyral’s effects are attributed to cytoskeletal rearrangements, whereas this compound acts via OR2AT4-mediated Ca²⁺ signaling and MAPK/Akt pathways .
Citronellal
Data Tables
Table 1: Structural and Functional Comparison of Sandalwood Analogs
Table 2: Functional Outcomes in Cellular Models
| Compound | Hemoglobin Synthesis | Hair Growth Promotion | Ca²⁺ Mobilization |
|---|---|---|---|
| This compound | Yes (2× HgB increase) | Yes (via Wnt/IGF-1) | Yes |
| Lyral | No | No | No |
| Citronellal | No | No | Partial (OR1A2) |
Key Research Findings and Contradictions
- Efficacy in Leukemia Models : this compound’s anti-proliferative effects (IC₅₀ = 74 μM) are concentration-dependent, with 300 μM causing complete growth arrest in K562 cells . However, its apoptosis-inducing IC₅₀ (395 μM) suggests dual mechanisms for proliferation inhibition and cell death .
- Contradictions in Selectivity: While this compound’s precursor (5c) shows lower stereoselectivity in biocatalysis compared to Ebanol’s precursor (5d), its olfactory receptor affinity remains superior .
Biological Activity
Sandalore, a synthetic compound known for its olfactory properties, has garnered attention in recent years for its biological activities, particularly through its interaction with specific olfactory receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic applications.
This compound primarily acts through the activation of the olfactory receptor OR2AT4. This receptor is implicated in various physiological processes, including cell proliferation and autophagy regulation. Activation of OR2AT4 by this compound has been shown to influence several intracellular signaling pathways:
- Calcium Signaling : this compound increases intracellular calcium levels, which plays a crucial role in cellular signaling and homeostasis. The increase in calcium is mediated through OR2AT4 activation, leading to enhanced cellular responses such as proliferation and autophagy .
- AMPK Pathway : The compound activates the CaMKKβ/AMPK/mTORC1 signaling axis, which is vital for energy metabolism and autophagy. Studies indicate that this compound treatment enhances AMPK phosphorylation, promoting autophagic processes in both non-senescent and senescent cells .
- Impact on Senescence : this compound has demonstrated the ability to inhibit senescence in human keratinocytes exposed to oxidative stress. It reduces the expression of senescence markers such as β-galactosidase while promoting cell cycle re-entry and proliferation .
Effects on Hair Growth
Recent studies have highlighted this compound's role in promoting hair growth through its action on hair follicles. The compound prolongs the anagen phase (the active growth phase of hair follicles) by decreasing apoptosis in hair matrix keratinocytes and increasing IGF-1 production within the outer root sheath. This effect is also dependent on OR2AT4 activation, as evidenced by experiments using a competitive antagonist that blocks this receptor .
Research Findings
A summary of key findings from various studies on this compound is presented in the following table:
Case Studies
Case Study 1: Senescence Inhibition
In a controlled study, human keratinocyte cells (HaCaT) were treated with this compound under oxidative stress conditions induced by hydrogen peroxide. The results indicated a significant reduction in senescence markers and an increase in cell proliferation rates compared to untreated controls. Notably, these effects were diminished when OR2AT4 was knocked down, confirming the receptor's crucial role in mediating this compound's effects .
Case Study 2: Hair Growth Promotion
Another study evaluated the effects of this compound on human hair follicles cultured ex vivo. The findings revealed that treatment with this compound significantly prolonged the anagen phase while decreasing apoptotic markers in keratinocytes within the hair matrix. This study further validated that the effects were contingent upon OR2AT4 engagement, as co-treatment with a specific antagonist negated the benefits observed with this compound alone .
Q & A
Q. What concentration of this compound is empirically validated for inducing antimicrobial effects in vitro?
- Methodological Answer : The standard concentration is 500 µM , as demonstrated in studies showing enhanced DCD secretion. To confirm efficacy, perform dose-response experiments (e.g., 100–1000 µM) and quantify DCD levels using Western blotting or mass spectrometry. Table 1 : Dose-dependent DCD Expression in HFs
| This compound Concentration (µM) | DCD Secretion (Fold Change) |
|---|---|
| 0 (Control) | 1.0 |
| 250 | 1.8 ± 0.3 |
| 500 | 3.2 ± 0.5 |
| 750 | 3.1 ± 0.4 |
| Data adapted from . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy across bacterial strains or microbial communities?
- Methodological Answer : Design comparative studies using diverse bacterial strains (e.g., Staphylococcus aureus, Cutibacterium acnes). Combine this compound treatment with metagenomic sequencing to assess shifts in microbial balance. Replicate experiments under antibiotic-free conditions to isolate this compound-specific effects. Use longitudinal sampling to track contamination rates and validate via qPCR or colony-forming unit (CFU) assays .
Q. What statistical approaches are recommended for analyzing this compound’s impact on bacterial contamination in complex datasets?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in HF samples. For CFU data, use non-parametric tests (e.g., Mann-Whitney U) if normality assumptions are violated. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Power analysis should guide sample size selection to ensure reproducibility .
Q. How can researchers optimize experimental protocols to distinguish this compound’s receptor-mediated effects (e.g., OR2AT4) from non-specific interactions?
- Methodological Answer : Use OR2AT4 receptor antagonists (e.g., competitive inhibitors) in parallel experiments. Compare this compound-treated HFs with and without antagonist pre-treatment. Quantify DCD expression and bacterial growth inhibition. Validate specificity via siRNA-mediated OR2AT4 knockdown models .
Methodological Considerations
- Data Collection : Prioritize raw data transparency. Include raw CFU counts, DCD quantification metrics, and negative controls in appendices, with processed data (e.g., normalized fold changes) in the main text .
- Replication : Conduct triplicate experiments across independent HF batches. Use blinded analysis to mitigate observer bias .
- Ethical Compliance : For studies involving human tissue, adhere to institutional review board (IRB) protocols for donor consent and data anonymization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

